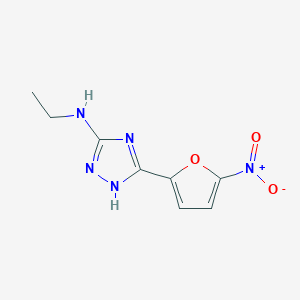
s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a member of the triazole family, which is a class of five-membered heterocyclic compounds that contain three nitrogen atoms and two carbon atoms. In
Mecanismo De Acción
The mechanism of action of s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- varies depending on its application. In medicine, this compound works by inhibiting the growth of cancer cells and reducing inflammation in the body. Research has shown that s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- can induce apoptosis, which is the programmed cell death of cancer cells. In agriculture, this compound works by inhibiting the growth of fungi and weeds. Research has shown that s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- can interfere with the metabolic processes of fungi and weeds, leading to their death. In materials science, this compound works by serving as a building block for the synthesis of new materials with unique properties.
Efectos Bioquímicos Y Fisiológicos
S-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- has various biochemical and physiological effects depending on its application. In medicine, this compound can cause side effects such as nausea, vomiting, and diarrhea. Research has shown that s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- can also affect liver and kidney function. In agriculture, this compound can cause environmental contamination if not used properly. Research has shown that s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- can also affect the growth of non-target organisms such as beneficial insects and plants. In materials science, this compound can have various physical and chemical properties depending on the material it is used to synthesize.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- has various advantages and limitations for lab experiments depending on its application. In medicine, this compound has the advantage of being a potential treatment for cancer and inflammation. However, its limitations include its potential side effects and the need for further research to determine its safety and efficacy. In agriculture, this compound has the advantage of being a potential fungicide and herbicide. However, its limitations include its potential environmental impact and the need for further research to determine its effectiveness and safety. In materials science, this compound has the advantage of being a potential building block for the synthesis of new materials with unique properties. However, its limitations include the need for further research to determine its potential applications and properties.
Direcciones Futuras
The future directions for s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- include further research into its potential applications and properties. In medicine, future research could focus on the development of safer and more effective treatments for cancer and inflammation. In agriculture, future research could focus on the development of more environmentally friendly and effective fungicides and herbicides. In materials science, future research could focus on the synthesis of new materials with unique properties using s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- as a building block. Additionally, future research could focus on the potential applications of s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- in other fields such as energy storage and catalysis.
Conclusion
In conclusion, s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- in various fields of scientific research.
Métodos De Síntesis
The synthesis of s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- can be achieved through various methods. One of the most common methods is the reaction of 5-nitrofurfural with ethylamine and sodium azide. This reaction results in the formation of s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- as the final product. Other methods include the use of different reagents and catalysts to achieve the desired product.
Aplicaciones Científicas De Investigación
S-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- has potential applications in various fields of scientific research. In medicine, this compound has been studied for its anti-inflammatory and antitumor properties. Research has shown that s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- can inhibit the growth of cancer cells and reduce inflammation in the body. In agriculture, this compound has been studied for its potential use as a fungicide and herbicide. Research has shown that s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- can effectively control the growth of fungi and weeds. In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
10187-89-0 |
|---|---|
Nombre del producto |
s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- |
Fórmula molecular |
C8H9N5O3 |
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
N-ethyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5O3/c1-2-9-8-10-7(11-12-8)5-3-4-6(16-5)13(14)15/h3-4H,2H2,1H3,(H2,9,10,11,12) |
Clave InChI |
LCVICUZEQMCUFD-UHFFFAOYSA-N |
SMILES |
CCNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CCNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Otros números CAS |
10187-89-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



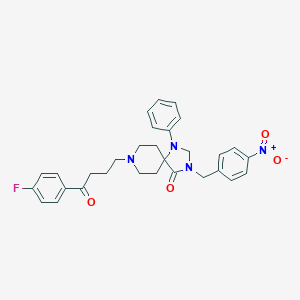
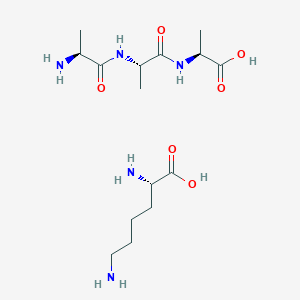



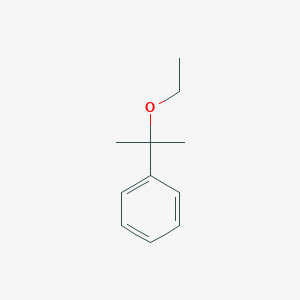


![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)
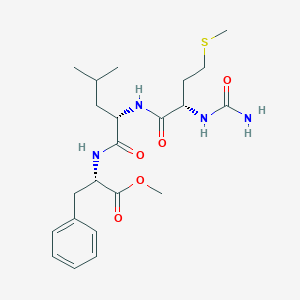
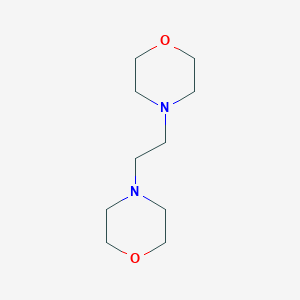

![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)
